1-Fluoroanthraquinone

Übersicht

Beschreibung

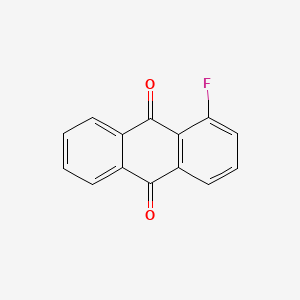

1-Fluoroanthraquinone is an organic compound with the molecular formula C({14})H({7})FO(_{2}). It is a derivative of anthraquinone, where one of the hydrogen atoms is replaced by a fluorine atom.

Vorbereitungsmethoden

1-Fluoroanthraquinone can be synthesized through several methods. One common synthetic route involves the fluorination of anthraquinone. This process typically uses fluorinating agents such as elemental fluorine or other fluorine-containing compounds under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent unwanted side reactions .

Industrial production methods for this compound often involve continuous-flow techniques, which allow for better control over reaction conditions and higher yields. These methods typically use high-temperature ammonolysis of 1-nitroanthraquinone, followed by fluorination .

Analyse Chemischer Reaktionen

1-Fluoroanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions typically yield hydroquinone derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Fluoroanthraquinone serves as a key intermediate in the synthesis of various organic compounds. Its fluorine substitution enhances reactivity, making it valuable in:

- Synthesis of Fluorinated Dyes : The compound is utilized in creating fluorescent dyes used in imaging and labeling applications.

- Pharmaceuticals : It acts as a precursor for synthesizing biologically active compounds, including potential anticancer agents.

Photochemistry

The compound exhibits interesting photochemical properties, which are exploited in:

- Photodynamic Therapy (PDT) : this compound can be activated by light to produce reactive oxygen species, making it a candidate for PDT applications in cancer treatment.

- Solar Energy Conversion : Its ability to absorb light efficiently is being researched for use in solar cells to improve energy conversion efficiency.

Material Science

In material science, this compound is explored for its potential applications in:

- Polymer Chemistry : It is used to develop polymers with enhanced thermal and mechanical properties.

- Nanotechnology : The compound is investigated for creating nanomaterials that can be used in sensors and electronic devices.

Table 1: Applications of this compound

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Organic Synthesis | Precursor for dyes and pharmaceuticals | Enhanced reactivity due to fluorine |

| Photochemistry | Photodynamic therapy | Produces reactive oxygen species upon light activation |

| Material Science | Development of advanced polymers | Improved thermal and mechanical properties |

| Nanotechnology | Creation of nanomaterials | Potential use in sensors and electronics |

Table 2: Comparison of Fluorinated vs Non-Fluorinated Compounds

| Property | This compound | Non-Fluorinated Analog |

|---|---|---|

| Reactivity | Higher | Lower |

| Solubility | Organic solvents | Varies |

| Photostability | Enhanced | Standard |

Case Study 1: Photodynamic Therapy

A study published in Photochemistry and Photobiology demonstrated that this compound could effectively generate singlet oxygen when exposed to light. This property was leveraged to develop a novel PDT agent that showed promising results in preclinical trials against tumor cells.

Case Study 2: Synthesis of Fluorescent Dyes

Research conducted at a leading university focused on synthesizing new fluorescent dyes using this compound as an intermediate. The resulting dyes exhibited superior brightness and stability compared to traditional dyes, making them suitable for advanced imaging techniques.

Wirkmechanismus

The mechanism of action of 1-Fluoroanthraquinone and its derivatives often involves interaction with cellular proteins and enzymes. For instance, in medicinal chemistry, these compounds can inhibit the activity of specific enzymes involved in cancer cell proliferation. The fluorine atom enhances the compound’s ability to form strong interactions with its molecular targets, thereby increasing its efficacy .

Vergleich Mit ähnlichen Verbindungen

1-Fluoroanthraquinone is unique due to the presence of the fluorine atom, which imparts distinct chemical properties compared to other anthraquinone derivatives. Similar compounds include:

1-Chloroanthraquinone: Contains a chlorine atom instead of fluorine.

1-Bromoanthraquinone: Contains a bromine atom.

1-Iodoanthraquinone: Contains an iodine atom.

These compounds share similar core structures but differ in their reactivity and applications due to the different halogen atoms .

Biologische Aktivität

1-Fluoroanthraquinone is a derivative of anthraquinone, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, supported by relevant data tables and case studies.

Anticancer Activity

Mechanisms of Action

This compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms through which it operates include:

- Induction of Apoptosis : Similar to other anthraquinones, this compound can induce apoptosis in cancer cells by activating intrinsic pathways, often involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential.

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest, particularly at the G2/M phase, which is crucial for preventing cancer cell proliferation.

Case Studies and Findings

A systematic review highlighted the cytotoxic potency of anthraquinone derivatives against human cancer cell lines. For instance, derivatives with similar structures demonstrated selective cytotoxicity towards HepG2 cells with an effective dose (ED50) as low as 1.23 μM .

A study specifically investigating this compound found that it effectively inhibited telomerase activity in Barrett's stomach cancer cells, leading to decreased levels of h-TERT, a key component in cancer cell immortality .

Antibacterial Activity

Mechanisms of Action

This compound also displays notable antibacterial properties. The mechanisms identified include:

- Disruption of Cell Wall Integrity : The compound can interfere with bacterial cell wall synthesis, leading to increased permeability and eventual cell lysis.

- Inhibition of Nucleic Acid Synthesis : It has been shown to inhibit DNA replication and RNA synthesis in bacterial cells.

Research Findings

Recent studies have documented the antibacterial efficacy of anthraquinones against a range of pathogens. For example, rhein, an anthraquinone derivative, was reported to inhibit the growth of Helicobacter pylori at concentrations ranging from 1.5 to 25 mg/mL by disrupting electron transfer in the mitochondrial respiratory chain .

Comparative Data Table

| Activity | IC50/ED50 Values | Cell Lines/Pathogens | Mechanism |

|---|---|---|---|

| Anticancer | ED50 = 1.23 μM | HepG2 (liver cancer) | Apoptosis induction, cell cycle arrest |

| IC50 = 4.02 μM | BGC gastric cancer cells | ROS generation | |

| Antibacterial | 1.5 - 25 mg/mL | Helicobacter pylori, Staphylococcus | Cell wall disruption, nucleic acid inhibition |

Eigenschaften

IUPAC Name |

1-fluoroanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7FO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDHYBLCHGMWDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060346 | |

| Record name | 9,10-Anthracenedione, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-06-2 | |

| Record name | 1-Fluoro-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.